N-methyl-N,4-dinitrobenzenesulfonamide
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Overview
Description
N-methyl-N,4-dinitrobenzenesulfonamide is an organic compound with the molecular formula C7H7N3O6S It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with nitro groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N,4-dinitrobenzenesulfonamide typically involves the nitration of N-methylbenzenesulfonamide. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid. The nitration process introduces nitro groups at the para position relative to the sulfonamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N,4-dinitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-methyl-N,4-diaminobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-methyl-N,4-dinitrobenzenesulfonic acid.
Scientific Research Applications
N-methyl-N,4-dinitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for certain enzymes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-N,4-dinitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzenesulfonamide: Lacks the methyl group and has different reactivity and applications.
N-methylbenzenesulfonamide: Lacks the nitro groups and has different chemical properties.
2,4-dinitrobenzenesulfonamide: Has nitro groups at different positions, leading to different reactivity.
Uniqueness
N-methyl-N,4-dinitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both nitro and sulfonamide groups allows for diverse chemical transformations and interactions with biological molecules.
Properties
CAS No. |
86674-15-9 |
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Molecular Formula |
C7H7N3O6S |
Molecular Weight |
261.21 g/mol |
IUPAC Name |
N-methyl-N,4-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C7H7N3O6S/c1-8(10(13)14)17(15,16)7-4-2-6(3-5-7)9(11)12/h2-5H,1H3 |
InChI Key |
UKMIGODJFKRPMU-UHFFFAOYSA-N |
Canonical SMILES |
CN([N+](=O)[O-])S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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